1-Fluoro-3-(methylsulfonyl)benzene
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Overview
Description
1-Fluoro-3-(methylsulfonyl)benzene is an aromatic compound with the molecular formula C7H7FO2S It is characterized by a benzene ring substituted with a fluorine atom and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-3-nitrobenzene with dimethyl sulfoxide (DMSO) and a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of the nitro group with a methylsulfonyl group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-Fluoro-3-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-3-(methylsulfonyl)benzene involves its interaction with various molecular targets. The fluorine atom and the methylsulfonyl group contribute to its reactivity and ability to form stable intermediates. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
- 1-Fluoro-4-(methylsulfonyl)benzene
- 1-Fluoro-2-(methylsulfonyl)benzene
- 1-Chloro-3-(methylsulfonyl)benzene
Uniqueness: 1-Fluoro-3-(methylsulfonyl)benzene is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the benzene ring. This positioning affects its chemical reactivity and interactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-fluoro-3-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXOVHBLURUOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617447 |
Source
|
Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657-46-5 |
Source
|
Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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